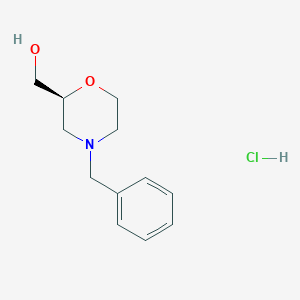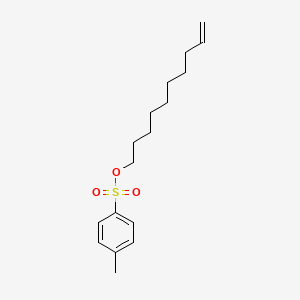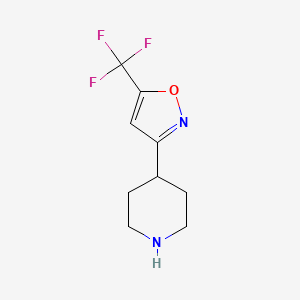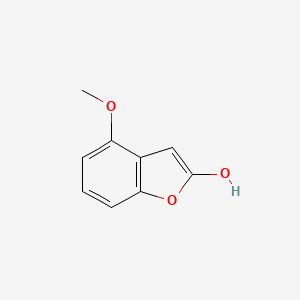
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzyl group attached to the morpholine ring and a methanol group at the second position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-4-benzylmorpholine.
Reaction with Formaldehyde: (S)-4-benzylmorpholine is reacted with formaldehyde under acidic conditions to introduce the methanol group at the second position.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Benzylmorpholine-2-carboxylic acid.
Reduction: Benzylmorpholine-2-methanol derivatives.
Substitution: Substituted benzylmorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Benzylmorpholine: Lacks the methanol group at the second position.
®-(4-Benzylmorpholin-2-yl)methanol hydrochloride: The enantiomer of the compound.
4-Benzylmorpholine-2-carboxylic acid: An oxidized derivative.
Uniqueness
(S)-(4-Benzylmorpholin-2-yl)methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications.
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
[(2S)-4-benzylmorpholin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H/t12-;/m0./s1 |
InChI-Schlüssel |
DMOHDTJWLARAIF-YDALLXLXSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CO.Cl |
Kanonische SMILES |
C1COC(CN1CC2=CC=CC=C2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12858246.png)
![(Z)-6,6'-Dibromo-7,7'-difluoro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12858254.png)


![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
![4-(Methylthio)benzo[d]oxazole-2-carboxamide](/img/structure/B12858271.png)
![(3AR,5R,6AR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-YL)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxole](/img/structure/B12858277.png)
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)
